Miconazole Impurity I

説明

BenchChem offers high-quality Miconazole Impurity I suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Miconazole Impurity I including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

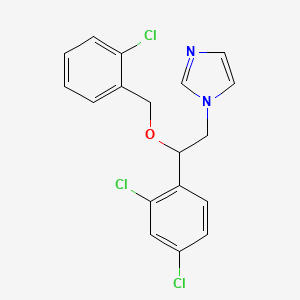

1-[2-[(2-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3N2O/c19-14-5-6-15(17(21)9-14)18(10-23-8-7-22-12-23)24-11-13-3-1-2-4-16(13)20/h1-9,12,18H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJDYMPBWWAXQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47363-37-1 |

Source

|

| Record name | 1-(2-((2-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047363371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MICONAZOLE 2-CHLOROBENZYL ANALOG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ARB5TC3RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Miconazole Impurity I (Physicochemical Profiling & Control)

Executive Summary

Miconazole Impurity I (EP/USP designation), chemically identified as 1-[(2RS)-2-[(2-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole , is a critical process-related impurity in the synthesis of Miconazole Nitrate.[1][2][3] Its presence is directly linked to the regio-purity of the benzylating agent used during the final etherification step.[1][2][3]

This guide provides a comprehensive physicochemical profile, formation mechanism, and analytical control strategy for researchers and quality control scientists.[3] It distinguishes Impurity I from the active pharmaceutical ingredient (API) and other related substances (e.g., Econazole, Impurity C) to ensure compliance with ICH Q3A(R2) and pharmacopoeial standards (EP/USP).[2][3]

Chemical Identification & Structural Analysis[1][3][4]

Miconazole Impurity I is structurally homologous to Miconazole, differing only in the chlorination pattern of the benzyloxy moiety.[3] While Miconazole possesses a 2,4-dichlorobenzyl ether group, Impurity I contains a 2-chlorobenzyl ether group.[1][2][3] This "missing" chlorine atom at the para-position significantly alters its lipophilicity and chromatographic retention.[1][2][3]

Identity Matrix

| Parameter | Technical Specification |

| Common Name | Miconazole Impurity I (EP) / Related Compound I (USP) |

| CAS Registry Number | 47363-37-1 |

| IUPAC Name | 1-[(2RS)-2-[(2-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole |

| Molecular Formula | C₁₈H₁₅Cl₃N₂O |

| Molecular Weight | 381.68 g/mol |

| Chirality | Racemic (contains one chiral center at the methine carbon) |

| Salt Form | Typically isolated as a free base or nitrate salt (depending on workup) |

Structural Comparison Logic

The structural deviation is subtle but analytically distinct.[3] The absence of the C4-chlorine on the benzyl ring reduces the molecular weight by approx.[1][2][3] 34.5 Da and lowers the LogP compared to Miconazole.[3]

Figure 1: Structural relationship between Miconazole and Impurity I.[1][2][4][5][6][7][8][9]

Formation Mechanism (The "Regio-Impurity" Pathway)[1][2][3]

Impurity I is not a degradation product; it is a process-related impurity . It arises competitively during the O-alkylation of the imidazole alcohol intermediate.[1][2][3]

The Critical Control Point

The synthesis of Miconazole involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 2,4-dichlorobenzyl chloride .[1][2][3]

-

Root Cause: If the starting material (2,4-dichlorobenzyl chloride) is contaminated with 2-chlorobenzyl chloride , the latter reacts with the alcohol intermediate to form Impurity I.[1][2]

-

Stoichiometry: The reaction rate is comparable to the main reaction due to similar electrophilicity of the benzyl chlorides.[2][3]

Figure 2: Competitive etherification pathway leading to the formation of Impurity I.[1][2][3]

Physical Properties & Solubility Profile

Accurate physical property data is essential for the isolation and purification of the standard.[3]

| Property | Value / Observation | Context |

| Physical State | Solid (Crystalline Powder) | Typically white to off-white.[1][2][3][4][5][7][10] |

| Melting Point | 153.0 °C (Experimental) | Distinct from Miconazole Nitrate (~178-184°C decomp) and Miconazole free base (~85°C).[1][2][3] |

| Solubility (Water) | Practically Insoluble | Consistent with the lipophilic dichlorophenyl/chlorobenzyl skeleton.[2][3] |

| Solubility (Organics) | Soluble | Methanol, Ethanol, DMSO, Chloroform, DMF.[2][10] |

| LogP (Predicted) | ~5.3 - 5.8 | Slightly lower than Miconazole (~6.[1][2][3]1) due to one less chlorine atom.[2][3] |

| pKa | ~6.7 (Imidazole nitrogen) | Similar to Miconazole; basic character allows salt formation with acids (e.g., HNO₃).[2][3] |

Note: Melting point data derived from Certificate of Analysis for the free base form [1].

Analytical Characterization & Control

Differentiation of Impurity I from other related compounds (especially Econazole and Impurity C) requires a high-resolution HPLC method.[1][2][3]

HPLC Method Strategy (USP/EP Aligned)

Standard C18 columns can separate these impurities, but Phenyl-Hexyl phases often provide superior selectivity for the aromatic halogenated isomers.[1][2][3]

-

Column: Kinetex Phenyl-Hexyl or C18 (L1 packing), 4.6 x 150 mm, 5 µm.[1][2][3]

-

Mobile Phase: Phosphate Buffer (pH ~3.0) : Acetonitrile (Gradient or Isocratic ~40:60).[2][3]

-

Detection: UV at 210-220 nm (for maximum sensitivity) or 272 nm (specific aromatic absorption).[1][2][3]

-

Elution Order (Typical on Phenyl-Hexyl):

System Suitability Requirements

According to USP monographs for Miconazole Nitrate Organic Impurities:

-

Resolution (R): NLT 1.5 between Impurity C and Impurity I.

-

Resolution (R): NLT 1.5 between Impurity I and Econazole Nitrate.

UV Spectroscopy

The UV spectrum of Impurity I is nearly identical to Miconazole, exhibiting characteristic benzenoid bands at 264 nm, 272 nm, and 280 nm .[2] Identification relies on retention time (HPLC) or Mass Spectrometry (m/z 381/383 isotopic cluster), not UV shape alone.[2][3]

Regulatory & Safety Implications

-

Classification: Impurity I is a Process Impurity .[2][3] It is not typically a degradation product formed during storage, meaning its control is strictly tied to the quality of the starting materials (Vendor Qualification).[2][3]

-

Pharmacopoeial Status:

-

Toxicity: While specific toxicology data for Impurity I is limited, it is structurally analogous to Miconazole and Econazole.[2][3] It is generally controlled under the standard ICH Q3A limits (Identification threshold: 0.10%; Qualification threshold: 0.15% for max daily dose < 2g).[2][3]

References

-

Briti Scientific. (n.d.).[2][3] Certificate of Analysis: Miconazole EP Impurity I (CAS 47363-37-1).[1][2][3][11] Retrieved from [Link]

-

European Pharmacopoeia (Ph.[2][3][13] Eur.). (2024).[2][3] Miconazole Nitrate Monograph. 11th Edition. Strasbourg, France: EDQM.[2][3]

-

Phenomenex. (2023).[2][3][14] USP Miconazole Nitrate Assay and Organic Impurities on Kinetex Phenyl-Hexyl. Application Note. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 4189, Miconazole. Retrieved from [Link][2][3]

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. researchgate.net [researchgate.net]

- 3. Miconazole | C18H14Cl4N2O | CID 4189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Miconazole | 22916-47-8 [chemicalbook.com]

- 5. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. phenomenex.com [phenomenex.com]

- 9. trungtamthuoc.com [trungtamthuoc.com]

- 10. toku-e.com [toku-e.com]

- 11. britiscientific.com [britiscientific.com]

- 12. wjpr.net [wjpr.net]

- 13. Miconazole Impurity H | CAS 181931-30-6 | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 14. Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Validation for Dermatokinetic Study of a Miconazole-Loaded Cationic Nanoemulsion in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Identification of Miconazole Impurities

Foreword: The Imperative of Purity in Pharmaceutical Science

In the realm of pharmaceutical development and manufacturing, the active pharmaceutical ingredient (API) is the protagonist of our story. However, the narrative of its safety and efficacy is profoundly influenced by a cast of minor characters: the impurities. Miconazole, a widely used imidazole antifungal agent, is no exception.[1][2] Its therapeutic action against a spectrum of fungal infections is well-established, but ensuring its quality, safety, and consistency hinges on our ability to meticulously identify, quantify, and control any associated impurities.[1][3]

This guide is designed for the practicing researcher, the analytical scientist, and the drug development professional. It eschews a simple recitation of methods for a deeper, more causal exploration of impurity identification. We will navigate the landscape of Miconazole impurities, from their origins in synthesis to their formation as degradants, and detail the orthogonal analytical strategies required for their definitive characterization. Our approach is grounded in the principles of scientific integrity, where each analytical step is a self-validating part of a larger, logical framework, consistent with the rigorous standards of global pharmacopeias and regulatory bodies like the International Council for Harmonisation (ICH).

The Universe of Miconazole Impurities: Classification and Origins

Understanding the potential sources of impurities is the foundational step in developing a robust analytical control strategy. Impurities are not random occurrences; they are predictable consequences of the API's chemical journey. For Miconazole, we classify them into two primary categories of organic impurities:

Synthesis-Related Impurities

These are chemical cousins of Miconazole born during its synthesis. They can be unreacted starting materials, intermediates that lingered too long, or by-products from unintended side reactions. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several known process-related impurities, such as Miconazole Related Compounds C, F, and I, which must be monitored.[4] For instance, 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl ethanol (Miconazole Impurity A) is a key intermediate in many synthetic routes.[5]

Degradation Products

Miconazole, like any complex organic molecule, is susceptible to degradation when exposed to stress conditions such as acid, base, oxidation, light, or heat.[6][7][8] These degradation products can form during manufacturing, shipping, or long-term storage, potentially altering the drug's efficacy or introducing toxicity. Forced degradation studies are therefore not just a regulatory checkbox; they are a critical scientific investigation to predict the likely degradation pathways and develop stability-indicating analytical methods.[6][9] Studies have shown Miconazole is particularly susceptible to hydrolytic (acid and base) and oxidative stress.[6][7]

The following table summarizes some of the key impurities associated with Miconazole.

| Impurity Name | CAS Number | Molecular Formula | Typical Origin |

| Miconazole | 22916-47-8 | C₁₈H₁₄Cl₄N₂O | Active Pharmaceutical Ingredient |

| Miconazole Impurity A | 24155-42-8 | C₁₁H₁₀Cl₂N₂O | Synthesis Intermediate |

| Miconazole Related Compound C (USP) | 67358-54-7 (base) | C₁₅H₁₃Cl₄NO | Synthesis-Related |

| Miconazole Related Compound F (USP) | 47447-55-2 | C₁₈H₁₄Cl₄N₂O | Synthesis-Related (Isomer) |

| Miconazole Related Compound I (USP) | 47363-37-1 | C₁₈H₁₅Cl₃N₂O | Synthesis-Related |

| 2,4-Dichlorobenzyl alcohol | 1777-82-8 | C₇H₆Cl₂O | Synthesis Starting Material/Degradant |

This table is illustrative and not exhaustive. Researchers should consult the relevant pharmacopeias for a complete list of specified impurities.[1][4][10][5][]

The Analytical Cornerstone: Chromatographic Separation

The first challenge in impurity analysis is to see the individual components. Complex mixtures of structurally similar compounds require high-resolution separation techniques. High-Performance Liquid Chromatography (HPLC) is the undisputed workhorse for this task.

The Power of HPLC in Impurity Profiling

The choice of HPLC methodology is driven by the need for specificity—the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For Miconazole and its related substances, reversed-phase HPLC is the predominant mode.

The rationale behind this choice lies in the physicochemical properties of Miconazole. It is a relatively non-polar molecule, making it well-suited for retention on hydrophobic stationary phases like C18 or Phenyl-Hexyl. The Phenyl-Hexyl phase is specifically cited in the modernized USP monograph, offering unique selectivity due to π-π interactions with the aromatic rings of Miconazole and its impurities, which can provide enhanced resolution between closely related isomers.[4][10][12]

The following workflow diagram illustrates the central role of HPLC in a comprehensive impurity identification strategy.

Caption: General workflow for Miconazole impurity analysis.

Experimental Protocol: USP-Monograph-Based HPLC Method

This protocol is based on the principles outlined in the modernized USP monograph for Miconazole Nitrate, which provides a validated, stability-indicating method.[4][10][13]

Objective: To separate and quantify known and unknown impurities in a Miconazole Nitrate drug substance.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Materials & Reagents:

-

Column: Kinetex 2.6 µm Phenyl-Hexyl, 100 x 4.6 mm (or equivalent L11 packing).[4][10]

-

USP Miconazole Nitrate Reference Standard (RS).

-

USP Reference Standards for known impurities (e.g., Related Compounds C, F, I).[4]

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Triethylammonium acetate buffer (1 M).

-

Water (HPLC grade).

-

Diluent: Methanol and water (70:30 v/v).[13]

Chromatographic Conditions:

-

Mobile Phase: A gradient system composed of Solution A (Methanol, water, and 1 M triethylammonium acetate) and Solution B (Acetonitrile, methanol, and 1 M triethylammonium acetate) as specified in the current USP monograph.[13] The use of a gradient is crucial for resolving impurities that elute both early and late in the chromatogram.

-

Flow Rate: Approximately 1.0 - 2.0 mL/min.

-

Column Temperature: 30 °C. Maintaining a constant temperature is critical for reproducible retention times.

-

Detection Wavelength: 235 nm.[14][15] This wavelength provides good sensitivity for Miconazole and its chromophoric impurities.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation:

-

Prepare a Standard solution of USP Miconazole Nitrate RS at a concentration of approximately 0.1 mg/mL in Diluent.[13]

-

Prepare a System Suitability solution containing USP Miconazole Nitrate RS and key related compounds (e.g., Miconazole Related Compound F) to verify the resolution and performance of the system.[4][13]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Miconazole Nitrate sample in the Diluent to achieve a final concentration of approximately 0.6 mg/mL for the impurity test.[13] Sonication may be required to ensure complete dissolution.

-

-

System Suitability:

-

Inject the System Suitability solution. The method is valid only if the resolution between the critical peak pairs (e.g., Miconazole and Miconazole Related Compound F) is not less than 1.5.[4][10] The relative standard deviation (%RSD) for replicate injections of the Miconazole peak should be not more than 2.0%.

-

-

Analysis:

-

Inject the blank (Diluent), followed by the Standard and Sample solutions.

-

Identify impurity peaks in the sample chromatogram by their relative retention times compared to the Miconazole peak.

-

Quantify impurities using the peak area of the principal peak from the Standard solution, applying appropriate relative response factors if necessary.

-

The Path to Certainty: Spectroscopic Structural Elucidation

While chromatography separates the impurities, it does not, on its own, identify them. For this, we turn to spectroscopic techniques, which act as our molecular eyes. An orthogonal approach, using multiple techniques, is essential for unequivocal structure confirmation.

Mass Spectrometry (LC-MS): The Molecular Scale

Hyphenating liquid chromatography with mass spectrometry (LC-MS) is the most powerful tool for identifying unknown impurities. As the HPLC separates the compounds, they are introduced directly into the mass spectrometer.

-

Causality: We use LC-MS because it provides two crucial pieces of information with high sensitivity: the molecular weight of the impurity (from the molecular ion, e.g., [M+H]⁺) and its fragmentation pattern (from MS/MS analysis).[16][17] This data allows us to piece together the impurity's structure, often by comparing its fragmentation to that of the parent Miconazole molecule. For example, the MS/MS fragmentation of Miconazole often shows characteristic fragments at m/z 158.97.[7][16] Observing this fragment in an impurity suggests the core imidazole-containing structure is likely intact.

Nuclear Magnetic Resonance (NMR): The Atomic Blueprint

For absolute, definitive structure elucidation of a novel or unknown impurity, there is no substitute for Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Causality: While MS provides pieces of the puzzle, NMR provides the full blueprint. ¹H NMR reveals the number and types of protons and their connectivity, while ¹³C NMR shows the carbon skeleton.[18][19] To perform NMR, the impurity must typically be isolated and purified, often by preparative HPLC, and be available in sufficient quantity (micrograms to milligrams). The high resolving power of NMR makes it invaluable for distinguishing between isomers that may be indistinguishable by MS alone.[18][20]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

-

Causality: We use IR as a confirmatory technique.[21] The IR spectrum of pure Miconazole shows characteristic peaks for its functional groups, such as aromatic C-H stretching and C=C bending.[21] If an impurity's spectrum shows the disappearance of a key functional group or the appearance of a new one (e.g., a carbonyl peak indicating oxidation), it provides strong evidence for a specific structural change. It is often used as an identity test in pharmacopeial monographs.[15][22]

The diagram below illustrates how these powerful spectroscopic techniques are integrated to move from a simple peak in a chromatogram to a fully confirmed chemical structure.

Caption: Integrated spectroscopic workflow for impurity structure elucidation.

Conclusion: A Commitment to Analytical Excellence

The identification of Miconazole impurities is a multi-faceted endeavor that demands more than just running samples. It requires a deep understanding of the API's chemistry, a strategic selection of orthogonal analytical techniques, and a rigorous adherence to validated protocols. By combining the high-resolution separation power of HPLC with the definitive elucidating capabilities of MS and NMR, scientists can confidently characterize the impurity profile of Miconazole. This commitment to analytical excellence is fundamental to ensuring the quality, safety, and efficacy of the final pharmaceutical product, safeguarding the health of patients worldwide.

References

-

Jain, D., Jain, S., & Maheshwari, R. (2011). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft lozenges. Der Pharmacia Lettre, 3(6), 205-216.

-

O'Connor, N., Geary, M., Wharton, M., & Sweetman, P. (2012). The Determination of Miconazole and its Related Production Impurities Together with Basic Solution Stability Studies Using a Sub 2 µm Chromatographic Column. Journal of Chromatographic Science, 50(7), 587-593.

-

BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Miconazole Nitrate and Its Related Substances. BenchChem.

-

Pharmaffiliates. (n.d.). Miconazole-impurities. Pharmaffiliates.

-

Patel, P. N., & Meshram, D. B. (2019). Development and Validation of Liquid Chromatography Method for Simultaneous Estimation of Miconazole and Clobetasol and Characterization of Hydrolytic Degradation Products using Liquid Chromatography with Tandem Mass Spectrometry. Indian Journal of Pharmaceutical Sciences, 81(4), 701-711.

-

BOC Sciences. (n.d.). Miconazole and Impurities. BOC Sciences.

-

Phenomenex. (n.d.). USP Miconazole Nitrate Assay and Organic Impurities. Phenomenex Inc.

-

ResearchGate. (2011). Forced degradation studies and validated stability - indicating HPTLC method for determination of miconazole nitrate in soft lozenges. Request PDF.

-

Scholars Research Library. (2011). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft lozenges | Abstract.

-

El-Ghannam, A. (2019). Application of HPLC method in determination of miconazole nitrate in environmental samples from el-gharbia governorate in Egypt. MOJ Biorg Org Chem, 3(4), 132-137.

-

Wójtowicz, A., Gacek-Matthews, A., & Puzio, M. (2024). Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry. International Journal of Molecular Sciences, 25(3), 1805.

-

El-Nabarawi, M. A., Nour, T. A., & El-Monem, R. A. (2012). Miconazole nitrate oral disintegrating tablets: in vivo performance and stability study. AAPS PharmSciTech, 13(3), 790-801.

-

Semantic Scholar. (n.d.). Determination of miconazole in pharmaceutical creams using internal standard and second derivative spectrophotometry.

-

Indian Journal of Pharmaceutical Sciences. (2019). Development and Validation of Liquid Chromatography Method for Simultaneous Estimation of Miconazole and Clobetasol and Characte.

-

Waters. (n.d.). Modernization of the USP Monograph for the Analysis of Miconazole Nitrate Cream using CORTECS Phenyl 2.7 µm Columns.

-

Phenomenex. (2023). Case Study: USP Miconazole Nitrate Assay and Organic Impurities.

-

Phenomenex. (n.d.). Separation of Miconazole Nitrate and its Organic Impurities per USP Monograph using Kinetex™ 2.6 µm Phenyl-Hexyl Column.

-

El-Yazbi, F. A., Hammud, H. H., & El-Tarras, M. F. (2007). Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples. Journal of pharmaceutical and biomedical analysis, 44(1), 24-31.

-

PubChem. (n.d.). Miconazole Nitrate. National Center for Biotechnology Information.

-

Simson Pharma Limited. (n.d.). Miconazole EP Impurity F.

-

USP-NF. (n.d.). USP Monographs: Miconazole Nitrate.

-

USP-NF. (n.d.). USP Monographs: Miconazole.

-

ResearchGate. (2012). The Determination of Miconazole and its Related Production Impurities Together with Basic Solution Stability Studies Using a Sub 2 mu m Chromatographic Column.

-

Indian Journal of Pharmaceutical Sciences. (2019). Development and Validation of Liquid Chromatography Method for Simultaneous Estimation of Miconazole and Clobetasol and Characterization of Hydrolytic Degradation Products using Liquid Chromatography with Tandem Mass Spectrometry.

-

ChemicalBook. (n.d.). Miconazole(22916-47-8) 1H NMR spectrum.

-

Allmpus. (n.d.). Miconazole Impurities and Related Compounds Manufacturer.

-

PubChem. (n.d.). Miconazole. National Center for Biotechnology Information.

-

ResearchGate. (n.d.). Chemical structure of miconazole.

-

Al-Wabli, R. I., Al-Ghamdi, A. R., Ghabbour, H. A., Al-Agamy, M. H., & Attia, M. I. (2019). Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole-imidazole molecular hybrids bearing ester functionalities. Drug design, development and therapy, 13, 717–732.

-

LGC Standards. (n.d.). miconazole impurity A | CAS 24155-42-8.

-

Wikipedia. (n.d.). Miconazole.

-

PubMed Central. (2012). Miconazole nitrate oral disintegrating tablets: in vivo performance and stability study.

-

ResearchGate. (n.d.). Chemical structure of miconazole.

-

TLC Pharmaceutical Standards. (n.d.). miconazole.

-

USP. (2019). Miconazole Nitrate Revision Bulletin.

-

Waszczykowska, A., Żyro, D., & Jurowski, P. (2021). Synthesis, Spectroscopy, Single-Crystal Structure Analysis and Antibacterial Activity of Two Novel Complexes of Silver(I) with Miconazole Drug. Molecules, 26(11), 3415.

-

Gupta, A., Garg, S., & Gupta, R. (2015). Solid State Compatibility Studies of Miconazole Using Thermal and Spectroscopic Methods. Pharma Excipients.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Miconazole | C18H14Cl4N2O | CID 4189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Miconazole - Wikipedia [en.wikipedia.org]

- 4. phenomenex.com [phenomenex.com]

- 5. miconazole impurity A | CAS 24155-42-8 | LGC Standards [lgcstandards.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Miconazole Nitrate Oral Disintegrating Tablets: In Vivo Performance and Stability Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. phenomenex.com [phenomenex.com]

- 12. USP Miconazole Nitrate Assay & Organic Impurities | Phenomenex [phenomenex.com]

- 13. uspnf.com [uspnf.com]

- 14. academic.oup.com [academic.oup.com]

- 15. ftp.uspbpep.com [ftp.uspbpep.com]

- 16. ijpsonline.com [ijpsonline.com]

- 17. ijpsonline.com [ijpsonline.com]

- 18. Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Miconazole(22916-47-8) 1H NMR spectrum [chemicalbook.com]

- 21. pharmaexcipients.com [pharmaexcipients.com]

- 22. pharmacopeia.cn [pharmacopeia.cn]

A Technical Guide to the Degradation Pathways of Miconazole: Mechanisms, Products, and Analytical Strategies

Abstract: Miconazole, a broad-spectrum imidazole antifungal agent, is a cornerstone in the treatment of superficial and cutaneous mycoses. Its efficacy is intrinsically linked to its chemical stability. However, like all active pharmaceutical ingredients (APIs), miconazole is susceptible to degradation under various environmental and physiological conditions. Understanding its degradation pathways is paramount for ensuring drug product stability, safety, and efficacy, as well as for assessing its environmental fate. This technical guide provides an in-depth exploration of the biotic and abiotic degradation routes of miconazole. We will dissect the mechanisms of metabolic, hydrolytic, oxidative, and photolytic degradation, characterize the resulting transformation products, and detail the state-of-the-art analytical methodologies required for their identification. This document is intended for researchers, formulation scientists, and drug development professionals engaged in the study of antifungal drug stability and metabolism.

Introduction: The Chemical and Pharmacological Profile of Miconazole

Miconazole, chemically known as 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole, is a synthetic imidazole derivative. Its primary mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase in fungi.[1][2] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1] Disruption of ergosterol biosynthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[1] A secondary mechanism involves the inhibition of fungal peroxidases, leading to the intracellular accumulation of reactive oxygen species (ROS), which induces further cellular damage.[2][3]

Given its widespread use, understanding the stability of miconazole is a critical aspect of drug development, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6] Forced degradation studies, which intentionally expose the drug to harsh conditions, are essential to identify potential degradation products and develop stability-indicating analytical methods capable of separating the intact drug from its degradants.[4][7]

The Imperative of Degradation Analysis

-

Safety: Degradation products may lack therapeutic activity or, more critically, exhibit toxicity.

-

Efficacy: The degradation of the parent molecule reduces the effective dose, potentially leading to therapeutic failure.

-

Formulation Development: Knowledge of degradation pathways informs the selection of appropriate excipients, packaging, and storage conditions to ensure product stability and shelf-life.[8]

-

Environmental Impact: Miconazole and its metabolites can enter the environment, making it crucial to understand their persistence and transformation to assess ecotoxicity.[9][10]

Biotic Degradation: Metabolic Pathways

The primary route of biotic degradation in vivo is hepatic metabolism. Studies utilizing human liver microsomes (HLM) have been instrumental in elucidating the Phase I metabolic reactions miconazole undergoes. These biotransformations are primarily oxidative, mediated by cytochrome P450 enzymes.

Recent research using ultra-high-performance liquid chromatography combined with high-resolution mass spectrometry (UHPLC-HRMS) has identified several previously unknown metabolites.[9][11][12] The principal metabolic reactions include:

-

Hydroxylation: The addition of a hydroxyl (-OH) group, primarily occurring on one of the dichlorophenyl rings.[9][11]

-

Oxidation of the Imidazole Moiety: This can lead to the formation of N-oxides.[9][12]

-

Subsequent Degradation: The initial oxidized metabolites can undergo further breakdown.[9][11][12]

These studies have successfully identified multiple mono-oxygenated metabolites, providing a clearer picture of how the human body processes and clears the drug.[9][11]

Caption: Primary Phase I metabolic pathways of miconazole.

Abiotic Degradation: Forced Degradation Studies

Forced degradation studies are the cornerstone of stability testing, providing insights into how miconazole behaves under various chemical and physical stresses.

Hydrolytic Degradation (Acidic and Basic)

Miconazole is susceptible to degradation under both acidic and basic hydrolytic conditions, while it remains relatively stable in neutral water.[13][14]

-

Acidic Conditions: Treatment with acids like 1N HCl, typically with heat (e.g., refluxing at 80°C), leads to significant degradation.[4][14] LC-MS/MS analysis has been used to identify and characterize the resulting degradants.[13][15] The acidic environment can facilitate the cleavage of the ether linkage or modifications to the imidazole ring.

-

Basic Conditions: Similarly, exposure to bases such as 1N NaOH with heat results in the formation of multiple degradation products.[4][15] The degradation pathways under basic conditions can differ from those in acidic media, leading to a unique profile of degradants.[4]

One study identified four distinct hydrolytic degradation products, proposing pathways based on high-resolution mass spectral data and fragmentation patterns.[13]

Oxidative Degradation

Oxidative stress is a significant degradation pathway for miconazole. The tertiary amine groups within the imidazole structure are particularly susceptible to oxidation.

-

Hydrogen Peroxide (H₂O₂): A common agent for inducing oxidative stress in forced degradation studies is 3-6% H₂O₂ at elevated temperatures.[4][16] This treatment results in a noticeable decrease in the parent drug concentration and the appearance of new peaks in the chromatogram.[16] The proposed mechanism involves the formation of N-oxide derivatives at the tertiary nitrogens of the imidazole ring.[16]

-

Advanced Oxidation Processes (AOPs): More aggressive methods like the electro-Fenton process can achieve near-complete mineralization of miconazole.[10][17] These studies are more relevant to environmental remediation but provide deep insights into the molecule's breakdown. Using UHPLC-HRMS, ten major aromatic oxidation intermediates were identified, suggesting pathways involving hydroxylation, cleavage of the ether bond, and progressive breakdown of the aromatic rings.[17]

-

Interaction with Excipients: In formulated products, interactions can occur. A novel degradation product was identified in an ointment where miconazole underwent an oxidatively induced coupling reaction with the antioxidant butylated hydroxytoluene (BHT).[18] This highlights the importance of assessing drug-excipient compatibility.

Sources

- 1. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Miconazole Nitrate Oral Disintegrating Tablets: In Vivo Performance and Stability Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elimination of miconazole nitrate from water by electro-Fenton: effect of operating parameters and degradation pathway - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D4EW00508B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. ijpsonline.com [ijpsonline.com]

- 14. ijpsonline.com [ijpsonline.com]

- 15. ijpsonline.com [ijpsonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Elimination of miconazole nitrate from water by electro-Fenton: effect of operating parameters and degradation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 18. Structure and generation mechanism of a novel degradation product formed by oxidatively induced coupling of miconazole nitrate with butylated hydroxytoluene in a topical ointment studied by HPLC-ESI-MS and organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Miconazole Impurity I Reference Standard: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For Miconazole, a widely utilized broad-spectrum antifungal agent, the control of impurities is a critical aspect of regulatory compliance and patient well-being.[1][2] This guide provides an in-depth technical exploration of Miconazole Impurity I, offering insights into its identity, significance, and the analytical methodologies requisite for its precise control. As a senior application scientist, the following discourse is built upon the foundational principles of analytical chemistry, regulatory science, and practical laboratory application, intended to empower researchers and quality control professionals in their pursuit of pharmaceutical excellence.

The Critical Role of Impurity Profiling in Miconazole Quality

Miconazole, an imidazole antifungal agent, functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.[2][3] Its therapeutic success is contingent upon the purity of the drug substance. Impurities can arise from various stages of the manufacturing process, including synthesis, purification, and storage, or as degradation products.[1] These extraneous substances, even in trace amounts, can potentially impact the drug's safety and efficacy. Therefore, rigorous impurity profiling is mandated by regulatory bodies worldwide to ensure that all impurities are identified, quantified, and controlled within acceptable limits.

Miconazole Impurity I is a specified impurity in pharmacopeias, signifying its importance in the quality control of Miconazole. A well-characterized reference standard for Impurity I is indispensable for the accurate validation of analytical methods and for the routine monitoring of its levels in both the drug substance and the finished pharmaceutical product.[4]

Unveiling Miconazole Impurity I: Chemical Identity and Properties

A thorough understanding of the impurity's chemical nature is paramount for developing effective control strategies.

Chemical Name: 1-[(2RS)-2-[(2-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole[4][5]

Synonyms: Miconazole Related Compound I[5]

The structural similarity of Impurity I to the parent Miconazole molecule underscores the potential for its formation during the synthesis of Miconazole. A likely synthetic pathway for Miconazole involves the reaction of 2,4-dichloro-2'-chloroacetophenone with imidazole, followed by reduction and subsequent etherification.[6] Variations in reaction conditions or the presence of isomeric starting materials could lead to the formation of Impurity I.

The following diagram illustrates a plausible synthetic route for Miconazole and the potential point of formation for Impurity I, highlighting the isomeric difference in the benzyl group.

Caption: Plausible synthetic pathway for Miconazole and the potential origin of Impurity I.

Physicochemical Properties

A summary of the key physicochemical properties of Miconazole Impurity I is presented in the table below. This data is crucial for the development of analytical methods, particularly for chromatographic separations.

| Property | Value | Source(s) |

| CAS Number | 47363-37-1 | [4] |

| Molecular Formula | C18H15Cl3N2O | [4] |

| Molecular Weight | 381.7 g/mol | [4] |

| Nitrate Salt CAS No. | 24169-00-4 | [7] |

| Nitrate Salt Mol. Wt. | 444.70 g/mol | [7] |

Analytical Control Strategy: The Role of the Reference Standard

The availability of a highly purified and well-characterized Miconazole Impurity I reference standard is a prerequisite for a robust analytical control strategy. This reference standard serves several critical functions:

-

Peak Identification: In chromatographic analyses, the reference standard provides the definitive retention time for the identification of the Impurity I peak in a sample of Miconazole.

-

Method Validation: During the validation of analytical methods, the reference standard is used to assess parameters such as specificity, linearity, accuracy, precision, and the limit of quantification (LOQ).

-

System Suitability: As part of routine analysis, the reference standard is often included in system suitability solutions to ensure the analytical system is performing adequately. For instance, the resolution between Miconazole and its related compounds is a key system suitability requirement in pharmacopeial methods.[8]

-

Quantification: A precisely weighed amount of the reference standard is used to prepare standard solutions for the accurate quantification of Impurity I in test samples.

The following workflow illustrates the central role of the Miconazole Impurity I reference standard in the overall analytical control process.

Caption: Workflow illustrating the use of the Miconazole Impurity I reference standard.

Chromatographic Analysis of Miconazole Impurity I: A Practical Protocol

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of Miconazole and its related substances. The United States Pharmacopeia (USP) provides a validated HPLC method for the analysis of Miconazole Nitrate and its organic impurities, which has been modernized to replace older titration and TLC methods.[8]

Recommended HPLC Method (Based on USP Monograph)

The following protocol is based on the modernized USP monograph for Miconazole Nitrate, which is a testament to its robustness and regulatory acceptance.[8][9]

| Parameter | Specification | Rationale and Expert Insights |

| Column | Kinetex™ 2.6 µm Phenyl-Hexyl, 100 x 4.6 mm (or equivalent L11 packing) | The Phenyl-Hexyl stationary phase provides a unique selectivity for aromatic compounds like Miconazole and its impurities, offering enhanced resolution compared to standard C18 columns. The core-shell particle technology of the Kinetex column ensures high efficiency and resolution at lower backpressures. |

| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B | A gradient elution is necessary to achieve a good separation of all related compounds, which may have a range of polarities, within a reasonable run time. |

| Mobile Phase A: Methanol/Water/1 M Triethylammonium Acetate (30:70:1, v/v/v) | The aqueous-organic mobile phase with a buffer controls the pH and ionic strength, which is critical for the retention and peak shape of ionizable compounds like imidazoles. Triethylammonium acetate also acts as an ion-pairing agent, improving peak symmetry. | |

| Mobile Phase B: Acetonitrile/Methanol/1 M Triethylammonium Acetate (25:75:0.2, v/v/v) | The higher organic content of Mobile Phase B facilitates the elution of more hydrophobic compounds. Acetonitrile is often used in combination with methanol to fine-tune the selectivity of the separation. | |

| Gradient Program | Time (min) | %B |

| 0 | 30 | |

| 5 | 30 | |

| 10 | 56 | |

| 27 | 56 | |

| 30 | 75 | |

| 35 | 75 | |

| 36 | 30 | |

| 40 | 30 | |

| Flow Rate | 0.8 mL/min | This flow rate provides a good balance between analysis time and chromatographic efficiency for the specified column dimensions. |

| Column Temperature | 40 °C | Elevated temperature reduces the mobile phase viscosity, leading to lower backpressure and improved peak efficiency. It also ensures the reproducibility of retention times. |

| Detection | UV at 215 nm | Detection at a lower UV wavelength generally provides better sensitivity for a wider range of related substances, which may not have strong chromophores at higher wavelengths. |

| Injection Volume | 10 µL | A small injection volume is crucial to prevent column overloading and maintain good peak shape, especially with the high-efficiency core-shell columns. |

System Suitability

To ensure the validity of the analytical results, the following system suitability criteria, as outlined in the USP monograph, must be met:[8]

-

Resolution: The resolution between Miconazole Related Compound C and Miconazole Related Compound I should be not less than 1.5.

-

Resolution: The resolution between Miconazole Related Compound I and Econazole Nitrate should be not less than 1.5.

-

Resolution: The resolution between Miconazole Related Compound F and Miconazole Nitrate should be not less than 1.5.

-

Tailing Factor: The tailing factor for the Miconazole Nitrate peak should be not more than 2.0.

-

Relative Standard Deviation (RSD): The %RSD for replicate injections of the Miconazole Nitrate standard solution should be not more than 0.73%.

Stability Considerations and Forced Degradation Studies

Understanding the stability of Miconazole and the potential for the formation of Impurity I under various stress conditions is a critical component of drug development. Forced degradation studies are essential for developing stability-indicating analytical methods.[10][11][12]

Miconazole Nitrate has been shown to degrade under oxidative conditions, for instance, in the presence of hydrogen peroxide.[11] Such studies help in identifying the degradation products and ensuring that the analytical method can separate them from the parent drug and other impurities. While specific forced degradation studies focusing on the formation of Impurity I are not extensively detailed in the public domain, it is plausible that certain conditions, such as the presence of specific catalysts or starting material impurities, could favor its formation.

Conclusion

The Miconazole Impurity I reference standard is a vital tool for ensuring the quality, safety, and efficacy of Miconazole-containing pharmaceutical products. A comprehensive understanding of its chemical identity, coupled with the implementation of a robust, validated analytical method, is fundamental to effective impurity control. The information and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary technical foundation to confidently address the challenges associated with the analysis of this critical impurity. Adherence to pharmacopeial standards and a commitment to scientific rigor are the cornerstones of ensuring that medicines meet the highest standards of quality.

References

-

SynThink Research Chemicals. Miconazole EP Impurities & USP Related Compounds. [Link]

-

Cleanchem. Miconazole EP Impurity I | CAS No: 47363-37-1. [Link]

-

Veeprho. Miconazole EP Impurity I | CAS 24169-02-6. [Link]

- Google Patents.

-

Pharmaffiliates. Miconazole-impurities. [Link]

-

MedCrave online. Application of HPLC method in determination of miconazole nitrate in environmental samples from el-gharbia governorate in Egypt. [Link]

-

U.S. Food and Drug Administration. eCopy, Inc. [Link]

-

Allmpus. Miconazole Impurities and Related Compounds Manufacturer. [Link]

-

USP. USP Monographs: Miconazole - USP29-NF24. [Link]

-

Phenomenex. USP Miconazole Nitrate Assay and Organic Impurities. [Link]

-

ResearchGate. Development and validation of a simple stability-indicating high performance liquid chromatographic method for the determination of miconazole nitrate in bulk and cream formulations. [Link]

-

USP-NF. Miconazole Nitrate. [Link]

-

Scholars Research Library. Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. [Link]

-

National Center for Biotechnology Information. Miconazole. PubChem Compound Summary for CID 4189. [Link]

-

International Journal of Pharma and Bio Sciences. New validated stability indicating gradient rp-hplc method for the assay &related substances of. [Link]

-

ResearchGate. Forced degradation studies and validated stability - indicating HPTLC method for determination of miconazole nitrate in soft lozenges | Request PDF. [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Miconazole | C18H14Cl4N2O | CID 4189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Miconazole EP Impurity I | CAS No- 47363-37-1 | Miconazole Related Compound I [chemicea.com]

- 6. CN104610154A - Preparation method of miconazole nitrate - Google Patents [patents.google.com]

- 7. allmpus.com [allmpus.com]

- 8. phenomenex.com [phenomenex.com]

- 9. uspnf.com [uspnf.com]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Advanced Characterization and Quantification of Miconazole Impurity I

Abstract

In the high-stakes environment of pharmaceutical quality control (QC), the resolution of structural analogs is a critical challenge.[1][2] Miconazole Impurity I—identified as 1-[(2RS)-2-[(2-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole —represents a "des-chloro" analog of the active pharmaceutical ingredient (API).[1][2] Because it differs from Miconazole by only a single chlorine atom on the benzyloxy ring, it exhibits physicochemical properties nearly identical to the API, making chromatographic separation notoriously difficult.[1][2] This guide provides a scientifically grounded protocol for the detection, origin analysis, and quantification of Impurity I, utilizing a modern Phenyl-Hexyl stationary phase to achieve superior selectivity over traditional C18 methods.[1][2]

Part 1: The Target Analyte & Origin Analysis[2]

Chemical Identity[3][4][5][6]

-

Common Name: Miconazole Impurity I (EP/BP), Miconazole Related Compound I (USP).[1][2][3]

-

Chemical Structure: 1-[(2RS)-2-[(2-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole.[1][2][3][4][5]

-

CAS Number: 47363-37-1 (free base), 24169-00-4 (nitrate salt).[1][2][3][5]

-

Molecular Formula: C₁₈H₁₅Cl₃N₂O (MW: 381.68 g/mol ).[1][2][3]

Mechanistic Origin (Root Cause)

Unlike degradation products that form over time (such as hydrolysis products), Impurity I is a process-related impurity .[1][2] It arises competitively during the final O-alkylation step of Miconazole synthesis.[1][2]

The synthesis involves the reaction of the alcohol intermediate 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 2,4-dichlorobenzyl chloride.[1][2]

-

The Flaw: Commercial supplies of the reagent 2,4-dichlorobenzyl chloride often contain trace amounts of 2-chlorobenzyl chloride (monochloro impurity).[1][2]

-

The Result: The 2-chloro analog reacts with the alcohol intermediate with similar kinetics to the desired reagent, creating Impurity I.[1][2]

Synthesis Pathway Diagram

The following diagram illustrates the competitive reaction pathway leading to the formation of Impurity I.

Caption: Competitive synthesis pathway showing how reagent contamination leads to Impurity I formation.

Part 2: Analytical Strategy & Methodology

The Separation Challenge

Standard C18 columns often struggle to resolve Impurity I from Miconazole because the hydrophobicity difference caused by a single chlorine atom is minimal.[2]

-

Legacy Approach: Traditional methods rely on long C18 columns (250mm) and long run times (>20 mins) to achieve baseline separation.[1][2]

-

Modern Approach (Recommended): Utilizing a Phenyl-Hexyl stationary phase.[1][2][6] The pi-pi interactions provided by the phenyl ring in the stationary phase offer alternative selectivity mechanisms based on the electron density differences between the di-chloro and mono-chloro rings, significantly improving resolution.[1][2]

Detailed Chromatographic Protocol

This protocol aligns with USP monograph modernization efforts, utilizing a UHPLC-compatible column for faster throughput.[1][2]

Table 1: Instrument & Condition Parameters

| Parameter | Specification | Rationale |

| Column | Kinetex® 2.6 µm Phenyl-Hexyl 100 x 4.6 mm | Phenyl-Hexyl chemistry maximizes selectivity for aromatic halogenated compounds.[1][2] |

| Mobile Phase A | Buffer: 10.0 g/L Ammonium Acetate in Water | Provides ionic strength; Ammonium Acetate is volatile (MS compatible) and buffers near pH 5-6.[1][2] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong organic modifier to elute hydrophobic azoles.[1][2] |

| Flow Rate | 1.5 mL/min | High flow enabled by core-shell particle technology (2.6 µm).[1][2] |

| Gradient | Time (min) / %B: 0.0 / 30 2.0 / 30 10.0 / 80 12.0 / 80 12.1 / 30 | Gradient starts low to retain polar degradants, then ramps to elute Miconazole and Impurity I. |

| Detection | UV @ 235 nm | Optimal absorption max for the dichlorophenyl chromophore; minimizes solvent cutoff noise.[1][2] |

| Column Temp | 40°C | Elevated temperature reduces viscosity and improves mass transfer.[1][2] |

| Injection Vol | 5.0 µL | Lower volume prevents column overload and peak broadening.[1][2] |

Sample Preparation[1][2]

-

Standard Stock: Dissolve Miconazole Nitrate RS and Miconazole Related Compound I RS in Diluent to 1.0 mg/mL.

-

System Suitability Solution: Dilute Stock to obtain 10 µg/mL of Impurity I and 1.0 mg/mL of Miconazole.[1][2]

Part 3: Validation & System Suitability[1][2]

To ensure the method is "self-validating" during every run, specific acceptance criteria must be programmed into the Chromatography Data System (CDS).[1][2]

Critical Quality Attributes (CQAs)

-

Resolution (Rs): The critical pair is Miconazole and Impurity I.[1][2][3]

-

Tailing Factor: Miconazole is a basic amine and can tail on silanols.[1][2]

Analytical Logic Workflow

The following decision tree outlines the logical steps for a compliant QC run.

Caption: Logic flow for System Suitability testing ensuring method validity before sample analysis.

Part 4: Troubleshooting & Expert Insights

Co-elution Risks

If Impurity I co-elutes with the main peak, do not immediately replace the column.[1][2]

-

Fix: The pKa of the imidazole ring is approximately 6.[2]7. Ensure the Ammonium Acetate buffer is fresh.[1][2] A slight adjustment to pH 6.0 can suppress ionization of the imidazole, increasing retention and potentially altering selectivity on the Phenyl-Hexyl phase.[1][2]

"Ghost" Peaks

Impurity I is stable, but Miconazole Nitrate can degrade into Impurity F (hydrolysis product) in solution over 24 hours.[1][2]

-

Protocol Adjustment: If unidentified peaks appear at RRT ~0.4, prepare fresh samples. Impurity I typically elutes at RRT ~1.1 to 1.2 relative to Miconazole (eluting after the main peak in this Phenyl-Hexyl method due to lower polarity/higher pi-interaction).[1][2]

References

-

European Pharmacopoeia (Ph.[1][2] Eur.) . Miconazole Nitrate Monograph 01/2008:0513. Strasbourg, France: EDQM.[1][2] [1][2]

-

United States Pharmacopeia (USP) . Miconazole Nitrate.[1][2][3][4][5][6][7][8][9] USP-NF Online.[1][2] Rockville, MD: United States Pharmacopeial Convention.[1][2]

-

Phenomenex Application Note . USP Miconazole Nitrate Assay and Organic Impurities.

-

PubChem . Miconazole (Compound Summary). National Center for Biotechnology Information.[1][2] [1][2]

-

Simson Pharma . Miconazole Related Compound I Structure and Data. [1][2]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. allmpus.com [allmpus.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Miconazole EP Impurity I | CAS No- 47363-37-1 | Miconazole Related Compound I [chemicea.com]

- 6. phenomenex.com [phenomenex.com]

- 7. sds.edqm.eu [sds.edqm.eu]

- 8. Miconazole | C18H14Cl4N2O | CID 4189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Thin-Layer Chromatography for the Analysis of M-i-c-o-n-a-z-o-l-e Impurities

Introduction

Miconazole, an imidazole antifungal agent, is widely utilized in the treatment of fungal infections.[1][2] Its efficacy and safety are contingent upon the purity of the active pharmaceutical ingredient (API). Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances.[3][4][5][6][7] Thin-Layer Chromatography (TLC) serves as a valuable, straightforward, and cost-effective method for the separation and identification of potential impurities in miconazole. This application note provides a detailed protocol for the TLC analysis of miconazole and its related substances, offering insights into the principles and practical execution of the method for researchers, scientists, and drug development professionals.

The ICH Q3A(R2) guideline specifically addresses impurities in new drug substances, categorizing them and setting thresholds for reporting, identification, and qualification.[3][4] Organic impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[5] Therefore, a robust analytical method to detect and control these impurities is paramount. While modern pharmacopeias are transitioning towards High-Performance Liquid Chromatography (HPLC) for impurity profiling due to its higher resolution and sensitivity, TLC remains a widely used technique for routine quality control, in-process checks, and preliminary investigations due to its simplicity and speed.[8]

Principle of the Method

This method employs normal-phase thin-layer chromatography on silica gel plates. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. Miconazole and its impurities, possessing varying polarities, will migrate at different rates up the TLC plate, resulting in distinct spots. The choice of the mobile phase is critical for achieving optimal separation. A mixture of non-polar and polar solvents is used to effectively resolve the API from its potential impurities. Visualization of the separated spots is achieved under UV light and/or by using a suitable staining reagent.

Experimental Protocol

Materials and Reagents

-

Stationary Phase: Pre-coated TLC plates with silica gel 60 F254 (200 µm thickness on aluminum sheets).

-

Mobile Phase Components:

-

n-Hexane (ACS Grade)

-

Chloroform (ACS Grade)

-

Methanol (ACS Grade)

-

Ammonia solution (28%) or Diethylamine

-

-

Sample and Standard Preparation Solvents:

-

Methanol (HPLC Grade)

-

-

Visualization Reagents:

-

Iodine crystals

-

UV lamp (254 nm)

-

-

Reference Standards:

-

Apparatus:

-

TLC developing chamber

-

Micropipettes or capillary tubes for spotting

-

Drying oven or heat gun

-

Fume hood

-

Preparation of Solutions

Causality behind Solvent Choice: Methanol is selected as the solvent for preparing the sample and standard solutions due to its good solvating power for miconazole and its related compounds, and its volatility allows for easy removal after spotting.

-

Sample Solution (Test Solution): Accurately weigh about 100 mg of the Miconazole substance to be tested and dissolve it in 10 mL of methanol. This results in a concentration of approximately 10 mg/mL.

-

Standard Solution A (Reference for Miconazole): Accurately weigh about 100 mg of Miconazole Nitrate Reference Standard and dissolve it in 10 mL of methanol (Concentration: ~10 mg/mL).

-

Standard Solution B (Limit Test for Impurities): Dilute 1 mL of the Sample Solution to 200 mL with methanol. This corresponds to a 0.5% impurity level relative to the sample solution concentration. This dilution factor can be adjusted based on the specific impurity limits required.

Chromatographic System

-

Stationary Phase: Silica gel 60 F254 TLC plates. The fluorescent indicator (F254) allows for non-destructive visualization of UV-active compounds under short-wave UV light.[11][12]

-

Mobile Phase: A commonly used mobile phase for the separation of miconazole and its related substances is a mixture of n-hexane, chloroform, methanol, and ammonia solution (28%) in a ratio of 60:30:10:1 (v/v/v/v) .[13][14]

-

Rationale for Mobile Phase Composition:

-

n-Hexane and Chloroform: These non-polar to moderately polar solvents act as the main eluting agents.

-

Methanol: A polar solvent added to increase the eluting strength of the mobile phase, ensuring the migration of the more polar components.

-

Ammonia Solution/Diethylamine: A small amount of a basic modifier is crucial to prevent tailing of the basic imidazole moiety of miconazole and its impurities by neutralizing the acidic silanol groups on the silica gel surface.[11]

-

-

Experimental Workflow

The following diagram illustrates the key steps in the TLC analysis of miconazole impurities.

Caption: Workflow for TLC Analysis of Miconazole Impurities.

Step-by-Step Protocol

-

Chamber Saturation: Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5 to 1 cm. Place a piece of filter paper inside, leaning against the wall, to aid in saturating the chamber atmosphere with solvent vapors. Close the chamber and allow it to saturate for at least 30 minutes. A saturated atmosphere prevents the evaporation of the mobile phase from the plate surface during development, leading to more reproducible Rf values.

-

Spotting the Plate:

-

Using a pencil, lightly draw a starting line (origin) about 1.5 cm from the bottom of the TLC plate.

-

Apply 10 µL of the Sample Solution, Standard Solution A, and Standard Solution B as separate spots on the origin line. Ensure the spots are small and compact. Allow the solvent to evaporate completely between applications if multiple applications are needed to achieve the desired volume.

-

-

Development:

-

Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the level of the mobile phase.

-

Close the chamber and allow the mobile phase to ascend the plate until the solvent front is about 1-2 cm from the top edge of the plate.

-

Remove the plate from the chamber and immediately mark the solvent front with a pencil.

-

-

Drying: Allow the plate to air-dry in a fume hood to completely remove the mobile phase. A gentle stream of warm air from a heat gun can be used to expedite drying.

-

Visualization:

-

UV Visualization: Examine the dried plate under a UV lamp at 254 nm. Miconazole and UV-active impurities will appear as dark spots against a fluorescent green background.[12][15] Lightly circle the observed spots with a pencil.

-

Iodine Staining: Place the plate in a closed chamber containing iodine crystals for about 10-20 minutes.[14] Organic compounds will react with the iodine vapor and appear as brown or yellow-brown spots. This method is destructive.[15]

-

Evaluation and Interpretation

-

System Suitability: The chromatogram obtained with Standard Solution A should show a single, compact spot for miconazole.

-

Impurity Detection: Compare the chromatogram of the Sample Solution with that of Standard Solution B. Any secondary spot in the chromatogram of the Sample Solution, other than the principal spot corresponding to miconazole, is not more intense than the spot in the chromatogram of Standard Solution B (e.g., corresponding to 0.5% impurity).

-

Calculation of Rf Values: The Retention Factor (Rf) for each spot can be calculated using the following formula:

-

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

The Rf value is a characteristic of a compound under specific chromatographic conditions and can be used for identification purposes.

-

Data Presentation

The following table summarizes the expected chromatographic behavior of miconazole and potential related substances. Note that the exact Rf values may vary depending on the specific experimental conditions (e.g., temperature, humidity, saturation of the chamber).

| Compound | Expected Rf Value (Approx.) | Visualization Method |

| Miconazole | 0.4 - 0.5 | UV (254 nm), Iodine |

| Less Polar Impurities | > 0.5 | UV (254 nm), Iodine |

| More Polar Impurities | < 0.4 | UV (254 nm), Iodine |

| Miconazole (Literature) | 0.55 (Toluene: Chloroform: Methanol; 3.0:2.0:0.6 v/v)[16] | Densitometry at 240 nm |

| Miconazole (Literature) | 0.45 (Toluene: Chloroform: Acetonitrile: Ammonia; 4.5:4:2.5:0.2 v/v/v/v)[17] | Densitometry at 226 nm |

Note: The literature values are provided for reference from HPTLC methods, which may result in slightly different Rf values but demonstrate the feasibility of separating miconazole.

Self-Validating System and Trustworthiness

The protocol is designed to be self-validating through the use of reference standards and a system suitability check.

-

Specificity: The ability of the method to separate the main component (miconazole) from its impurities is demonstrated by the resolution between the principal spot and any secondary spots. The use of known impurity standards, when available, further confirms the specificity.

-

Limit of Detection: The visualization of the spot from Standard Solution B (e.g., 0.5% dilution) confirms that the method is sensitive enough to detect impurities at the specified limit.

-

Robustness: Minor variations in the mobile phase composition, temperature, or chamber saturation time may affect the Rf values but should not significantly impact the overall separation pattern. It is recommended to perform robustness studies during method validation by intentionally varying these parameters.

Conclusion

This application note provides a comprehensive and detailed protocol for the thin-layer chromatographic analysis of miconazole impurities. The method is simple, rapid, and suitable for the qualitative assessment of purity in both bulk drug substance and formulated products. By explaining the rationale behind the experimental choices and incorporating self-validating checks, this guide ensures that researchers and analysts can confidently implement this technique for routine quality control and research purposes, adhering to the principles of scientific integrity.

References

-

ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

-

Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

-

ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Food and Drug Administration. [Link]

-

ICH- Q3 Impurity. SlideShare. [Link]

-

ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

SIMULTANEOUS DETERMINATION OF METRONIDAZOLE AND MICONAZOLE NITRATE IN GEL BY HPTLC. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Rapid identification and quantitation of clotrimazole, miconazole, and ketokonazole in pharmaceutical creams and ointments by thin-layer chromatography-densitometry. PubMed. [Link]

-

Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Scholars Research Library. [Link]

-

Analytical Profile of Miconazole. Scribd. [Link]

-

Miconazole EP Impurity C HCl (Miconazole USP Related Compound C). TLC Pharmaceutical Standards. [Link]

-

USP Miconazole Nitrate Assay and Organic Impurities. Phenomenex. [Link]

-

Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical produ. BMC Chemistry. [Link]

-

Miconazole / Official Monographs for Part I. National Institute of Health Sciences (Japan). [Link]

-

Part I Miconazole Nitrate 625. National Institute of Health Sciences (Japan). [Link]

-

Modernization of the USP Monograph for the Analysis of Miconazole Nitrate Cream using CORTECS Phenyl 2.7 µm Columns. Waters. [Link]

-

Determination of Miconazole and its Related Production Impurities Together with Basic Solution Stability Studies Using a Sub 2 µm Chromatographic Column. Oxford Academic. [Link]

-

Miconazole Impurities. TLC Pharma Chem. [Link]

-

Miconazole Nitrate. USP-NF. [Link]

-

Simultaneous Determination of Miconazole Nitrate and Metronidazole in Different Pharmaceutical Dosage Forms by Gas Chromatography and Flame Ionization Detector (GC-FID). PMC. [Link]

-

Visualizing a TLC plate. YouTube. [Link]

-

TLC Visualization Methods. University of Colorado Boulder. [Link]

-

2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Simultaneous Determination of Miconazole Nitrate and Metronidazole in Different Pharmaceutical Dosage Forms by Gas Chromatography and Flame Ionization Detector (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. ICH- Q3 Impurity | PPTX [slideshare.net]

- 7. database.ich.org [database.ich.org]

- 8. phenomenex.com [phenomenex.com]

- 9. tlcstandards.com [tlcstandards.com]

- 10. tlcpharma.com [tlcpharma.com]

- 11. Rapid identification and quantitation of clotrimazole, miconazole, and ketokonazole in pharmaceutical creams and ointments by thin-layer chromatography-densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. m.youtube.com [m.youtube.com]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Troubleshooting & Optimization

Miconazole Impurity I Peak Tailing in HPLC: A Technical Support Guide

Welcome to the Technical Support Center for Chromatographic Analysis. This guide provides in-depth troubleshooting for peak tailing of Miconazole Impurity I in High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with not just the "how" but the "why" behind each step, ensuring a robust and scientifically sound approach to resolving your chromatographic challenges.

Peak tailing is a common issue that can compromise resolution, integration, and ultimately, the accuracy of your quantitative results. Miconazole and its impurities, containing basic imidazole functional groups, are particularly susceptible to this phenomenon in reversed-phase HPLC.[1][2][3] This guide will walk you through a systematic process to diagnose and eliminate the problem.

Part 1: Understanding the Root Cause of Peak Tailing

Before diving into troubleshooting, it's crucial to understand the primary chemical interaction responsible for the peak tailing of basic compounds like Miconazole Impurity I.

Q1: What is peak tailing and why is it a problem for Miconazole Impurity I?

A: Peak tailing is the asymmetry of a chromatographic peak where the latter half is broader than the front half.[2] For regulatory purposes, peak symmetry is measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with an ideal value of 1.0. The United States Pharmacopeia (USP) generally considers a symmetry factor between 0.8 and 1.8 acceptable for assays and impurity testing.[4][5] Values greater than 1.2 are typically considered tailing and can negatively impact peak integration and resolution from adjacent peaks.[1][6]

Miconazole Impurity I, like Miconazole itself, is a basic compound due to the nitrogen atoms in its imidazole ring.[7][8] In reversed-phase HPLC, the primary cause of tailing for such basic compounds is a secondary ionic interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[1][2][6][9]

Q2: Can you explain the "silanol interaction" mechanism?

A: Certainly. Silica-based columns have acidic silanol groups on their surface.[10] Even after the C18 chains are bonded and the surface is "end-capped," some residual silanols remain.[11][12]

-

At analytical pH ranges (typically pH 3-7), these silanol groups can become deprotonated (negatively charged, Si-O⁻).

-

Simultaneously, the basic nitrogen on Miconazole Impurity I (with a pKa around 6.9) will be protonated (positively charged).[8]

-

This leads to a strong ionic attraction between the positively charged analyte and the negatively charged sites on the stationary phase.[1][9][13]

This secondary retention mechanism is much stronger than the desired hydrophobic interaction, causing some analyte molecules to be retained longer, which results in a "tail" on the peak.[1][2]

Caption: Undesired ionic interactions cause peak tailing.

Part 2: The Systematic Troubleshooting Workflow

Follow this logical workflow to diagnose and resolve peak tailing. Start with the easiest and most common solutions first.

Caption: A step-by-step workflow for troubleshooting peak tailing.

Q3: Step 1 - My peak is tailing. What's the first thing to check in my mobile phase?

A: The most powerful tool to control the peak shape of an ionizable compound is the mobile phase pH.[14][15][16]

The Core Principle: To minimize silanol interactions, you need to control the ionization state of both the analyte and the silanol groups. The easiest way is to suppress the ionization of the silanol groups.

Protocol 1: Mobile Phase pH Adjustment

-

Target pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5. Silanol groups are fully protonated (neutral, Si-OH) at low pH, which prevents the secondary ionic interaction with your protonated basic analyte.[1]

-

Buffer Selection: Use an appropriate buffer to maintain this pH. A phosphate or formate buffer is common in this range.

-

Buffer Concentration: Ensure the buffer concentration is adequate, typically between 20-50 mM.[11] This provides sufficient capacity to control the pH and maintain method robustness.

-

Verification: Prepare a fresh batch of the mobile phase, ensuring the pH is accurately measured after mixing aqueous and organic components if required by the method, though it's more common to buffer the aqueous phase before mixing. Equilibrate the column thoroughly (at least 10-15 column volumes) before injecting your sample again.

-

Expected Outcome: A significant improvement in peak symmetry. If the pH was the primary issue, your tailing factor should drop below 1.2.

Q4: Step 2 - I've adjusted the pH, but the peak is still tailing. What about the column?